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Hydia

mGlu2/3 Functional selectivity Antagonist

Hydia is the definitive competitive mGlu2/3 antagonist for studies requiring selective blockade of group II metabotropic glutamate receptors. Unlike structurally similar agonists (LY354740, eglumegad), Hydia's unique 3-hydroxy group confers pure antagonism, preventing Venus flytrap domain closure and enabling unambiguous interpretation of receptor function. It is the validated reference antagonist for binding assays (³H-HYDIA), high-throughput screening, and conformational studies. Choose Hydia to ensure your experiments accurately probe inhibitory, not excitatory, mGlu2/3 pharmacology.

Molecular Formula C8H11NO5
Molecular Weight 201.18 g/mol
CAS No. 259134-85-5
Cat. No. B8352240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydia
CAS259134-85-5
Molecular FormulaC8H11NO5
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1C2C(C2C(C1O)(C(=O)O)N)C(=O)O
InChIInChI=1S/C8H11NO5/c9-8(7(13)14)3(10)1-2-4(5(2)8)6(11)12/h2-5,10H,1,9H2,(H,11,12)(H,13,14)/t2-,3+,4-,5-,8-/m0/s1
InChIKeyNTPXNEQCDPWJQA-AZDHXYLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydia (Ro-65-3479) mGlu2/3 Antagonist: A Structurally Defined Research Tool for Group II Metabotropic Glutamate Receptor Studies


Hydia (CAS: 259134-85-5), also known as Ro-65-3479, is a conformationally restricted and hydroxylated glutamate analogue that acts as a potent and selective competitive antagonist for group II metabotropic glutamate receptors (mGlu2/3) [1]. Its core structure comprises a bicyclo[3.1.0]hexane ring system, and its chemical formula is C₈H₁₁NO₅ with a molecular weight of 201.18 g/mol [2]. Unlike the structurally similar bicyclic agonist LY354740, the addition of a 3-hydroxy group in Hydia reverses its functional activity to antagonism, making it a critical molecular tool for dissecting mGlu2/3 receptor pharmacology [1]. The compound has been employed extensively as a radioligand (³H-HYDIA) for receptor binding studies and as a reference antagonist in in vitro assays to define the molecular determinants of ligand-receptor interactions at the orthosteric binding site [3].

Why Generic Substitution with Other mGlu2/3 Ligands Fails: The Functional and Structural Divergence of Hydia


The assumption that all group II mGlu receptor ligands are functionally interchangeable is demonstrably false and can lead to critical misinterpretation of experimental data. Hydia is a competitive antagonist, whereas structurally analogous compounds like LY354740 and eglumegad are potent agonists [1]. This fundamental difference in efficacy arises from a single structural modification—the introduction of an R-configurated 3-hydroxy group—which prevents receptor activation by inducing repulsive interactions within the binding pocket that block the Venus flytrap domain closure [2]. Consequently, using an agonist to probe a pathway that requires antagonist activity, or vice versa, will yield opposite and confounding functional outcomes. Furthermore, even among mGlu2/3 antagonists, binding affinity and selectivity profiles differ significantly, impacting the interpretation of in vitro and in vivo studies [3]. Procurement decisions must therefore be driven by precise experimental needs and supported by compound-specific, quantitative evidence.

Quantitative Evidence Guide for Procuring Hydia: Direct Comparator Data Versus mGlu2/3 Analogs


Functional Antagonism versus LY354740: A Single Hydroxyl Group Reverses mGlu2/3 Activity from Agonism to Antagonism

Hydia is a competitive antagonist of L-glutamate at mGlu2/3 receptors, whereas its close structural analog LY354740 is a potent and selective agonist at the same receptors [1]. This functional switch is attributed to the presence of the 3-hydroxy group in Hydia. The qualitative difference is complete: Hydia shows no agonist activity, while LY354740 shows no antagonist activity in the same assay systems [1].

mGlu2/3 Functional selectivity Antagonist

Receptor Binding Affinity and Selectivity Profile of Hydia Compared to LY341495 and MGS0039

Hydia demonstrates high binding affinity for both mGlu2 and mGlu3 receptors, with Ki values of 110 nM and 100 nM, respectively, as determined in cloned human receptor assays [1]. In contrast, its affinity for the group III receptor mGlu8 is dramatically lower (Ki = 15,000 nM), establishing a >100-fold selectivity window for group II over group III mGluRs [1]. This selectivity profile differs from other mGlu2/3 antagonists; for instance, LY341495 exhibits IC50 values of 21 nM (mGlu2) and 14 nM (mGlu3) but shows measurable antagonist efficacy across all mGluR subtypes at 10-1000 fold higher concentrations [2]. MGS0039 displays higher affinity (Ki = 2.2 nM for mGlu2 and 4.5 nM for mGlu3) but its broader selectivity profile across mGlu subtypes may not be equivalent to Hydia's [3].

mGluR selectivity Binding affinity Orthosteric antagonist

Hydia as a Superior Radioligand (³H-HYDIA) for mGlu2/3 Orthosteric Site Characterization

³H-HYDIA has been characterized as a selective and competitive antagonist radioligand for mGlu2/3 receptors [1]. In vitro binding studies demonstrate that ³H-HYDIA specifically labels mGlu2/3 receptors in recombinant rat and human mGlu2 and mGlu3, as well as in rat cortical and hippocampal membranes and brain sections [1]. Critically, ligands for ionotropic glutamate receptors, group I and III mGlu receptors, and negative allosteric modulators for group II mGlus do not inhibit ³H-HYDIA binding [1]. This confirms its high specificity for the orthosteric binding site of group II mGluRs. In comparison, the agonist radioligand ³H-LY354740, while also selective for mGlu2/3, is an agonist and therefore labels a different receptor conformation (active vs. inactive), making ³H-HYDIA a unique tool for probing antagonist-bound states [2].

Radioligand binding ³H-HYDIA Orthosteric site

Molecular Basis for Hydia's Antagonism: Defined by Mutagenesis and Structural Modeling Against LY354740

The molecular basis for Hydia's antagonism, in contrast to LY354740's agonism, has been elucidated through combined mutagenesis and computational modeling studies [1]. Binding of Hydia in the closed conformation model of mGlu2 results in repulsive interactions with the Y216 residue in lobe II of the binding pocket, thereby preventing the Venus flytrap domain closure required for receptor activation [1]. Consequently, Hydia is proposed to bind preferentially to an open conformation of mGlu2. In contrast, LY354740 promotes domain closure and activation. Mutation of the Y216 residue caused complete loss of affinity for both ³H-LY354740 and ³H-HYDIA, confirming the critical role of this residue for both ligands [1]. However, mutations at the Y144 position (Y144G, Y144S, Y144A) dramatically impacted the binding affinity and functional effect of Hydia, highlighting a distinct interaction profile compared to the agonist [1].

Receptor mutagenesis Molecular modeling Structure-activity relationship

Recommended Research and Industrial Applications for Hydia Based on Its Verified Differentiation Profile


Functional Antagonism in Cellular and Tissue Models of mGlu2/3 Signaling

Hydia is the preferred compound for studies requiring selective blockade of mGlu2/3-mediated signaling. Its functional antagonism, demonstrated in vitro [1], makes it suitable for investigating the role of group II mGluRs in neurotransmitter release, synaptic plasticity, and neuronal excitability. It should be selected over agonist tools like LY354740 when the experimental goal is to inhibit, rather than mimic, endogenous glutamate tone.

Radioligand Binding and Autoradiography for mGlu2/3 Receptor Mapping

³H-HYDIA is a validated radioligand for labeling the orthosteric binding site of mGlu2/3 receptors in a competitive and selective manner [2]. It is ideal for receptor autoradiography in brain sections to map the regional distribution of group II mGluRs, and for competition binding assays to determine the affinity and mechanism of action of novel orthosteric ligands. Its specific binding profile ensures minimal interference from iGluRs, group I/III mGluRs, or allosteric modulators [2].

Molecular Pharmacology and Structural Biology of mGlu2/3 Receptors

Hydia is a critical chemical probe for dissecting the conformational dynamics of mGlu2/3 receptor activation. Its defined interaction with key residues (Y216, Y144, T168) and its stabilization of an open, inactive conformation, as revealed by mutagenesis and modeling [3], make it an invaluable reference ligand for studies on allosteric modulation, biased signaling, and the structural basis of agonism versus antagonism.

Reference Antagonist in High-Throughput Screening and Assay Development

Owing to its well-characterized moderate affinity (Ki ~100-110 nM) and defined selectivity profile [4], Hydia serves as a reliable reference antagonist in high-throughput screening campaigns aimed at identifying novel mGlu2/3 ligands, particularly positive or negative allosteric modulators. Its reproducible pharmacology provides a robust baseline for assay validation and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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